molecular formula C23H30N4O3 B4597301 7-(2,4-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one

7-(2,4-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B4597301
M. Wt: 410.5 g/mol
InChI Key: CTMWSVLNVTXNKE-UHFFFAOYSA-N
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Description

7-(2,4-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one is a useful research compound. Its molecular formula is C23H30N4O3 and its molecular weight is 410.5 g/mol. The purity is usually 95%.
The exact mass of the compound 7-(2,4-dimethoxyphenyl)-2-(4-ethyl-1-piperazinyl)-4-methyl-7,8-dihydro-5(6H)-quinazolinone is 410.23179083 g/mol and the complexity rating of the compound is 583. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Modeling and Synthesis as α1-Adrenoreceptor Antagonists

  • A study by Abou-Seri, Abouzid, and El Ella (2011) explored the molecular modeling and synthesis of quinazolinone-arylpiperazine derivatives, including compounds similar to the one , as potential α1-adrenoreceptor antagonists. The synthesized compounds showed promising hypotensive activity, suggesting their utility in blood pressure regulation (Abou-Seri, Abouzid, & El Ella, 2011).

Interaction with 5-HT7 and 5-HT1A Receptors

  • Research by Intagliata et al. (2017) focused on the synthesis of long-chain arylpiperazines, where the quinazolinone system was used as a building block. These compounds, related to the one , showed affinity for 5-HT7 and 5-HT1A receptors, indicating potential applications in neurotransmitter modulation (Intagliata et al., 2017).

Antihypertensive Agents

  • A study conducted by Takai et al. (1986) synthesized piperidine derivatives with a quinazolinone ring system, showing significant antihypertensive activity in rat models. This research suggests the potential use of similar compounds in managing high blood pressure (Takai et al., 1986).

Antitumor Activity

  • Cao et al. (2005) investigated 4(3H)-quinazolinone derivatives with dithiocarbamate side chains for their in vitro antitumor activity. Among these, certain derivatives showed significant inhibitory activity against human myelogenous leukemia cells, indicating potential applications in cancer therapy (Cao et al., 2005).

Antipsychotic Properties

  • The compound's structure is similar to aripiprazole, a well-known antipsychotic medication, indicating potential applications in the treatment of psychiatric disorders. This similarity suggests the compound's relevance in neuroscience and psychopharmacology research (Lawler et al., 1999).

Anticonvulsant Activity

  • Wolfe et al. (1990) synthesized and evaluated 4(3H)-quinazolinones for anticonvulsant activity. Their findings revealed that certain derivatives provided protection against seizures, suggesting the potential use of similar compounds in treating epilepsy (Wolfe et al., 1990).

Properties

IUPAC Name

7-(2,4-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)-4-methyl-7,8-dihydro-6H-quinazolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O3/c1-5-26-8-10-27(11-9-26)23-24-15(2)22-19(25-23)12-16(13-20(22)28)18-7-6-17(29-3)14-21(18)30-4/h6-7,14,16H,5,8-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMWSVLNVTXNKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC(=C3C(=N2)CC(CC3=O)C4=C(C=C(C=C4)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(2,4-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one
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7-(2,4-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one
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7-(2,4-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one
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7-(2,4-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one
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7-(2,4-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one
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7-(2,4-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one

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